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Compound of Interest

Compound Name: Methylisonicotinate-N-oxide

Cat. No.: B142975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of

Methylisonicotinate-N-oxide (MINO), a pyridine N-oxide derivative of methyl isonicotinate.

The presence of the N-oxide functionality introduces characteristic fragmentation patterns that

are crucial for its identification and differentiation from related isomers, such as hydroxylated

analogues. This document outlines the expected fragmentation pathways under common

ionization techniques, provides detailed experimental protocols for its analysis, and presents

the data in a clear, structured format.

Molecular and Spectrometric Overview
Methylisonicotinate-N-oxide (MINO) has the molecular formula C7H7NO3 and a

monoisotopic mass of 153.0426 Da. The N-oxide group significantly influences the molecule's

fragmentation in mass spectrometry, making its behavior distinct from its parent compound,

methyl isonicotinate.

Proposed Electron Ionization (EI) Fragmentation
Pathway
Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation,

providing a detailed fingerprint of the molecule. Based on established fragmentation principles
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of aromatic N-oxides and methyl esters, a primary fragmentation route for MINO involves the

characteristic loss of an oxygen atom.

A key fragmentation pathway for aromatic N-oxides is the cleavage of the N-O bond, leading to

a radical cation corresponding to the deoxygenated molecule. Subsequent fragmentation would

then likely follow patterns observed for methyl isonicotinate.

Caption: Proposed EI fragmentation pathway for Methylisonicotinate-N-oxide.

Quantitative Mass Spectrometry Data (Predicted)
The following table summarizes the predicted prominent ions and their relative abundances for

Methylisonicotinate-N-oxide under Electron Ionization (EI) conditions. This is a predictive

table based on common fragmentation patterns for this class of compounds.

m/z Proposed Ion Proposed Structure
Predicted Relative
Abundance

153 [M]•+ [C7H7NO3]•+ Moderate

137 [M-O]•+ [C7H7NO2]•+ High

122 [M-OCH3]+ [C6H4NO2]+ Moderate

106 [M-O-OCH3]+ [C6H4NO]+ High

78 [C5H4N]+ Pyridine cation High

51 [C4H3]+ Moderate

Experimental Protocols
To analyze Methylisonicotinate-N-oxide by mass spectrometry, the following protocols are

recommended.

Sample Preparation
Standard Preparation: Prepare a 1 mg/mL stock solution of Methylisonicotinate-N-oxide in

a suitable solvent such as methanol or acetonitrile.
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Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the

same solvent for direct infusion, or with the initial mobile phase for LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with EI is a suitable method for the analysis of thermally stable and volatile

compounds.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization source (e.g., quadrupole or time-of-flight analyzer).

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

such as a DB-5ms or HP-5ms.

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS)
with ESI or APCI
LC-MS is a versatile technique for the analysis of a wide range of compounds. For N-oxides,

both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can

be informative.[1][2]

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer

with an ESI or APCI source.

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2

minutes, and then return to initial conditions for re-equilibration.

Flow Rate: 0.3 mL/min.

Ionization Mode: Positive ion ESI or APCI.

Source Parameters (ESI):

Capillary Voltage: 3.5 kV

Drying Gas Temperature: 325 °C

Drying Gas Flow: 8 L/min

Nebulizer Pressure: 40 psi

Source Parameters (APCI):

Vaporizer Temperature: 350-450 °C (A higher temperature can be used to induce in-

source deoxygenation)[1]

Corona Current: 4 µA

Mass Range: m/z 50-500.

Experimental and Data Analysis Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis of

Methylisonicotinate-N-oxide.
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Analytical Workflow

Sample Preparation
(1-10 µg/mL in Methanol)

Chromatographic Separation
(GC or LC)

Ionization
(EI, ESI, or APCI)

Mass Analysis
(e.g., Quadrupole, TOF)

Data Acquisition

Data Processing and
Spectral Interpretation

Click to download full resolution via product page

Caption: General workflow for the mass spectrometric analysis.

Differentiating N-Oxides from Hydroxylated Isomers
A common challenge in drug metabolism studies is distinguishing between N-oxidation and

hydroxylation, as both result in a 16 Da mass increase. In-source collision-induced dissociation

(CID) or tandem mass spectrometry (MS/MS) can be employed to differentiate these isomers.

A characteristic neutral loss of 16 Da (oxygen) is a strong indicator of an N-oxide, whereas
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hydroxylated compounds typically lose 18 Da (water).[1][2] Utilizing APCI with elevated source

temperatures can promote this diagnostic deoxygenation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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